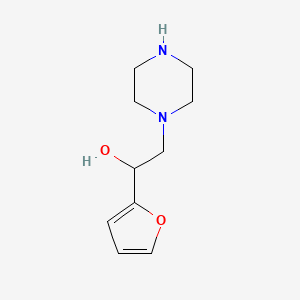

![molecular formula C9H19BrO B2627246 1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane CAS No. 169054-83-5](/img/structure/B2627246.png)

1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

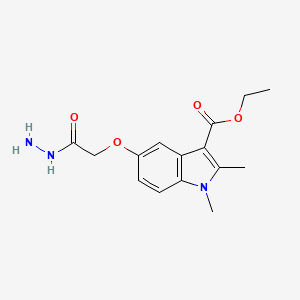

1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane, also known as t-BuOBr, is a commonly used reagent in organic chemistry for the synthesis of various organic compounds. It is a colorless liquid with a boiling point of 131-133°C and is highly reactive due to the presence of the bromine atom.

Aplicaciones Científicas De Investigación

Solvolysis and Nucleophilic Solvent Participation

Research on tertiary bromoalkanes, including compounds like 2-bromo-2-methylpropane and its derivatives, has provided insights into solvolysis reactions and the role of nucleophilic solvent participation. These studies highlight the mechanisms through which bromoalkanes undergo solvolysis, often involving SN1 mechanisms with significant nucleophilic solvent participation. Such reactions are foundational for understanding how 1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane might react in various solvent environments, potentially leading to applications in synthesizing new organic compounds through solvolysis (Liu, Hou, & Tsao, 2009).

Thermochemical Properties

The study of solution enthalpies of bromoadamantane and comparisons with bromoalkanes like 2-bromo-2-methylpropane in monoalcohols at specific temperatures provides valuable data on the thermochemical properties of bromoalkanes. This research could help predict the behavior of 1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane in various solvents, aiding in the design of reactions where control over thermochemical properties is crucial (Martins, Nunes, Moita, & Leitão, 2006).

Transformation and Superacid Catalysis

The transformation of pentane and its derivatives over silica-alumina/BCl3 solid superacid offers insights into the catalytic processes that could be applicable to 1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane. These studies demonstrate how superacid centers can catalyze the transformation of hydrocarbons, potentially leading to new pathways for the catalytic conversion or functionalization of 1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane into more complex molecules (Marczewski, Debowiak, & Marczewska, 2003).

Synthesis and Biological Activity Screening

Research into the synthesis and biological activity of related compounds, such as N-(α-bromoacyl)-α-amino esters containing valyl moiety, provides a template for potential applications of 1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane in medicinal chemistry. These compounds' synthesis, crystal structure analysis, and biological activity screening suggest a pathway for utilizing bromoalkane derivatives in drug development and other biologically relevant applications (Yancheva et al., 2015).

Propiedades

IUPAC Name |

1-bromo-5-[(2-methylpropan-2-yl)oxy]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO/c1-9(2,3)11-8-6-4-5-7-10/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBVCLCXUFMBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)

![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2627171.png)

![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)

![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)